VD5123 TMPRSS2 Potency: Intermediate Profile Between Nafamostat and Camostat
VD5123 inhibits TMPRSS2 with an IC50 of 11–15 nM, positioning it between the ultrapotent nafamostat (IC50 = 0.27 nM) and the clinically established camostat (IC50 = 6.2 nM) [1][2]. Unlike camostat, VD5123 does not generate a major active metabolite (FOY-251) that complicates pharmacokinetic-pharmacodynamic interpretation [3]. This intermediate potency, combined with covalent binding and macrocyclic stability, provides a distinct experimental profile for researchers requiring potent but not supraphysiological TMPRSS2 blockade.
| Evidence Dimension | TMPRSS2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | VD5123: 11–15 nM |
| Comparator Or Baseline | Nafamostat: 0.27 nM; Camostat: 6.2 nM |
| Quantified Difference | VD5123 is ~55-fold less potent than nafamostat and ~2.4-fold less potent than camostat |
| Conditions | Recombinant TMPRSS2 enzyme assay |
Why This Matters
Enables researchers to select a TMPRSS2 inhibitor with precisely defined intermediate potency, avoiding the confounding effects of camostat's active metabolite (FOY-251) or nafamostat's ultra-high potency that may mask subtler biological responses.
- [1] VD5123 Bioactivity Data. PeptideDB. Accessed April 2026. View Source
- [2] Shrimp JH, et al. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci. 2020;3(5):997-1007. doi:10.1021/acsptsci.0c00106 View Source
- [3] Shrimp JH, et al. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci. 2020;3(5):997-1007. doi:10.1021/acsptsci.0c00106 View Source
